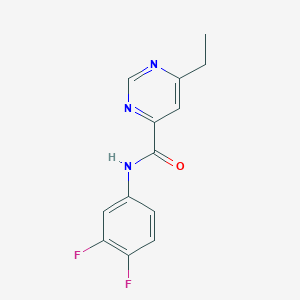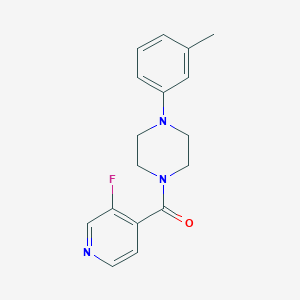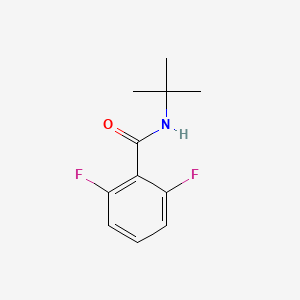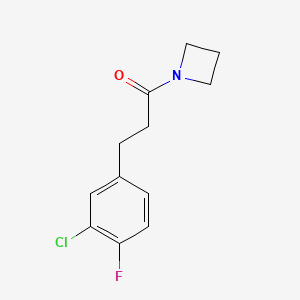
N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorophenyl group attached to a pyrimidine ring, which is further substituted with an ethyl group and a carboxamide functional group
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a strong base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression. This can result in various cellular effects, including cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide: This compound also contains a difluorophenyl group but differs in the presence of a propanamide moiety and a methylphenoxy group.
1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound features a difluorophenyl group attached to a triazine ring, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11F2N3O |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11F2N3O/c1-2-8-6-12(17-7-16-8)13(19)18-9-3-4-10(14)11(15)5-9/h3-7H,2H2,1H3,(H,18,19) |
InChI Key |
JWWRDVMHKQZESC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopentyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B12237734.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12237751.png)
![5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12237766.png)
![2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12237778.png)
![3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12237783.png)
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12237786.png)
![5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B12237792.png)
![5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12237793.png)
![2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12237794.png)
![3-fluoro-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12237795.png)


![N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride](/img/structure/B12237816.png)
